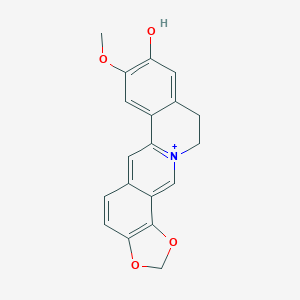
绿兰碱
描述
Groenlandicine is a protoberberine alkaloid isolated from the rhizomes of Coptis chinensis, a plant commonly used in traditional Chinese medicine. This compound has garnered interest due to its potential therapeutic properties, including moderate inhibitory effects on human recombinant aldose reductase and selective induction of topoisomerase I-mediated DNA cleavage .
科学研究应用
Groenlandicine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study alkaloid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of Alzheimer’s disease due to its inhibitory activity on cholinesterases and beta-amyloid formation
安全和危害
Groenlandicine is considered toxic and contains a pharmaceutically active ingredient . It is recommended to avoid inhalation and contact with skin, eyes, and clothing. Personal protective equipment such as NIOSH/MSHA-approved respirator and chemical-resistant rubber gloves are recommended when handling Groenlandicine .
作用机制
Groenlandicine exerts its effects primarily through the inhibition of enzymes such as aldose reductase and topoisomerase I. The compound selectively induces topoisomerase I-mediated DNA cleavage, which can lead to the disruption of DNA replication and transcription processes. This mechanism is particularly relevant in its potential anti-cancer and anti-Alzheimer’s disease activities .
生化分析
Biochemical Properties
Groenlandicine exhibits a moderate inhibitory effect on human recombinant aldose reductase (HRAR) with an IC50 value of 154.2 μM . It selectively induces topoisomerase I-mediated DNA cleavage . This interaction with topoisomerase I suggests that Groenlandicine may play a role in DNA replication and cell division .
Cellular Effects
Groenlandicine has been shown to have neuroprotective effects against excitotoxic cell death . It is also known to induce DNA cleavage mediated by topoisomerase I, which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Groenlandicine exerts its effects at the molecular level primarily through its interaction with topoisomerase I . By inducing topoisomerase I-mediated DNA cleavage, Groenlandicine can influence gene expression and potentially inhibit or activate certain enzymes .
Metabolic Pathways
Given its interaction with topoisomerase I and aldose reductase, it’s likely that Groenlandicine is involved in pathways related to DNA replication and glucose metabolism .
Transport and Distribution
Its ability to bind reversibly to serum albumin suggests that it may be transported in the bloodstream and distributed to various tissues in the body .
Subcellular Localization
Given its interactions with topoisomerase I, it’s likely that Groenlandicine localizes to the nucleus where it can interact with this enzyme and influence DNA replication .
准备方法
Synthetic Routes and Reaction Conditions: Groenlandicine can be synthesized through various chemical reactions involving the precursor compounds found in Coptis chinensis. The synthetic route typically involves the extraction of the rhizomes followed by purification processes to isolate the alkaloid. The reaction conditions often include the use of organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO) to facilitate the extraction and purification .
Industrial Production Methods: Industrial production of Groenlandicine involves large-scale extraction from Coptis chinensis rhizomes. The process includes:
- Harvesting and drying the rhizomes.
- Grinding the dried rhizomes into a fine powder.
- Using solvents like methanol or ethanol for extraction.
- Purifying the extract through chromatography techniques to isolate Groenlandicine .
化学反应分析
Types of Reactions: Groenlandicine undergoes several types of chemical reactions, including:
Oxidation: Groenlandicine can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Groenlandicine into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Groenlandicine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products:
相似化合物的比较
Groenlandicine is unique among protoberberine alkaloids due to its specific inhibitory effects and selective enzyme interactions. Similar compounds include:
Berberine: Another protoberberine alkaloid with broad-spectrum antimicrobial and anti-inflammatory properties.
Palmatine: Known for its anti-inflammatory and anti-microbial activities.
Coptisine: Exhibits similar enzyme inhibitory effects but with different potency and selectivity .
Groenlandicine stands out due to its moderate inhibitory effect on aldose reductase and its selective induction of topoisomerase I-mediated DNA cleavage, making it a promising candidate for further research and therapeutic development .
属性
IUPAC Name |
16-methoxy-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18-octaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-22-18-8-13-12(7-16(18)21)4-5-20-9-14-11(6-15(13)20)2-3-17-19(14)24-10-23-17/h2-3,6-9H,4-5,10H2,1H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIOBGCIEGZHJH-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC[N+]3=C(C2=C1)C=C4C=CC5=C(C4=C3)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191983 | |
| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38691-95-1 | |
| Record name | Groenlandicine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38691-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dehydrocheilanthifoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038691951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 11,12-dihydro-9-hydroxy-8-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)
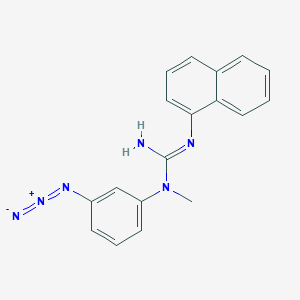
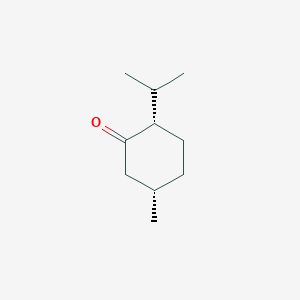
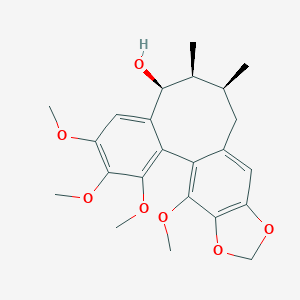
![(8S,9S,11S,13S,14S,16R,17R)-16-fluoro-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B150120.png)
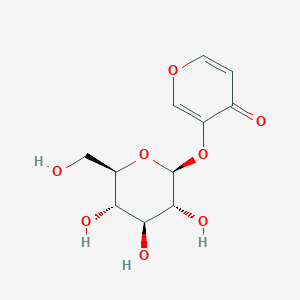

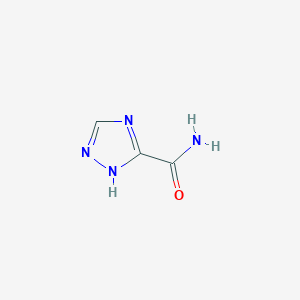
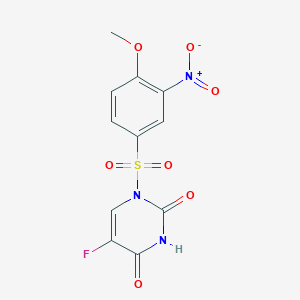

![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)
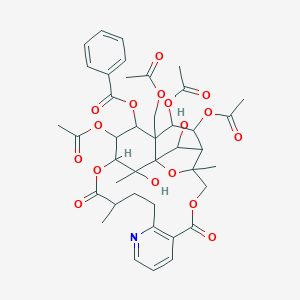
![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)